
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper or other transition metals.
Substitution Reactions: The introduction of the 4-methoxyphenyl and 2-phenylethyl groups can be achieved through substitution reactions. These reactions may involve the use of appropriate halides and nucleophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Agriculture: It may be explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazole: Similar in structure but lacks the amine group.
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-triazole: Contains a triazole ring instead of a tetrazole ring.
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
1-(4-Methoxyphenyl)-N-(2-phenylethyl)-1H-tetrazol-5-amine is unique due to its specific combination of functional groups and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
791616-39-2 |
|---|---|
Formule moléculaire |
C16H17N5O |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-(2-phenylethyl)tetrazol-5-amine |
InChI |
InChI=1S/C16H17N5O/c1-22-15-9-7-14(8-10-15)21-16(18-19-20-21)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18,20) |
Clé InChI |
ZLJOIQLQMHQMDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NN=N2)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
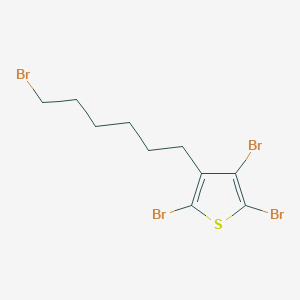
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
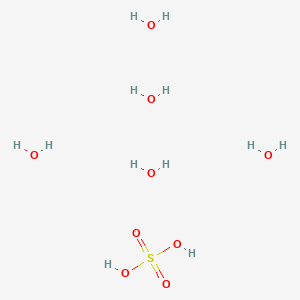
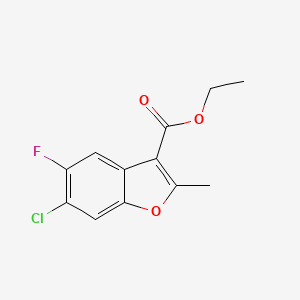
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
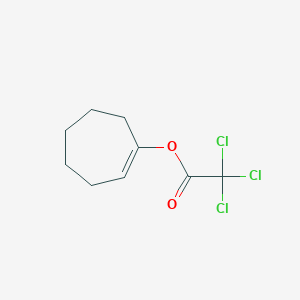
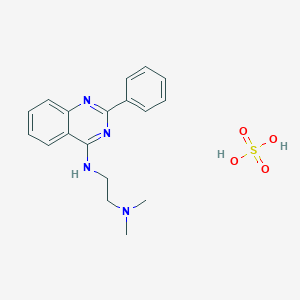
![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
